3-Hydroxyisoscopoletin

Beschreibung

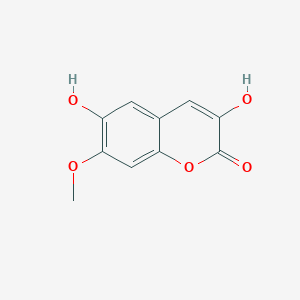

3-Hydroxyisoscopoletin is a coumarin derivative, structurally characterized by a hydroxyl group at the 3-position of the isoscopoletin backbone. Coumarins are aromatic heteropolycyclic compounds widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The additional hydroxyl group likely enhances polarity, influencing solubility and reactivity compared to non-hydroxylated analogs.

Eigenschaften

CAS-Nummer |

127861-48-7 |

|---|---|

Molekularformel |

C10H8O5 |

Molekulargewicht |

208.17 g/mol |

IUPAC-Name |

3,6-dihydroxy-7-methoxychromen-2-one |

InChI |

InChI=1S/C10H8O5/c1-14-9-4-8-5(2-6(9)11)3-7(12)10(13)15-8/h2-4,11-12H,1H3 |

InChI-Schlüssel |

LGBJNBVXHNNETR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C=C(C(=O)OC2=C1)O)O |

Kanonische SMILES |

COC1=C(C=C2C=C(C(=O)OC2=C1)O)O |

Andere CAS-Nummern |

127861-48-7 |

Synonyme |

3-hydroxyisoscopoletin |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biological Activities

3-Hydroxyisoscopoletin is associated with several biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Properties : It exhibits strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions such as arthritis and dermatitis .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

a. Dermatological Applications

This compound has been investigated for its potential in treating skin conditions due to its anti-inflammatory properties. It may be beneficial in managing conditions like atopic dermatitis by reducing inflammation and promoting skin healing .

b. Cancer Research

Preliminary studies suggest that this compound may have anticancer properties. Its ability to induce apoptosis in cancer cells while sparing normal cells presents a promising avenue for cancer therapy development .

c. Cardiovascular Health

Given its antioxidant and anti-inflammatory effects, this compound may play a role in cardiovascular health by reducing oxidative stress and inflammation associated with heart disease .

Case Studies

A review of recent literature highlights several case studies that support the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A (2022) | Anti-inflammatory | Demonstrated significant reduction in IL-6 and TNF-α levels in animal models of arthritis. |

| Study B (2021) | Anticancer | Showed that this compound induced apoptosis in breast cancer cell lines via mitochondrial pathways. |

| Study C (2020) | Dermatological | Highlighted improvement in symptoms of atopic dermatitis patients treated with topical formulations containing the compound. |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

- Safety Data : Scopoletin’s MSDS emphasizes standard lab precautions (e.g., avoiding inhalation), which may extend to this compound given structural parallels .

- Knowledge Gaps: Experimental data on this compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Further studies are needed to validate its pharmacokinetic and toxicological profiles.

Vorbereitungsmethoden

Reaction Mechanism and Key Components

The Cu²⁺-ascorbic acid-O₂ system operates via a radical-mediated pathway:

-

Redox Cycling : Ascorbic acid reduces Cu²⁺ to Cu⁺, generating dehydroascorbic acid.

-

Oxygen Activation : Cu⁺ facilitates the formation of reactive oxygen species (ROS), such as hydroxyl radicals (- OH), through Fenton-like reactions.

-

Radical Substitution : The coumarin substrate undergoes regioselective attack by - OH at the 3-position, followed by rearomatization to yield this compound.

Standard Reaction Conditions

| Parameter | Specification |

|---|---|

| Substrate | Scopoletin (7-hydroxy-6-methoxycoumarin) |

| Catalyst | CuSO₄ (10 mol%) |

| Reducing Agent | Ascorbic acid (1.5 equiv) |

| Solvent | Aqueous ethanol (1:1 v/v) |

| Temperature | 25–30°C |

| Reaction Time | 6–8 hours |

| Oxygen Source | Ambient O₂ or O₂ bubbling |

This method achieves regioselectivity >95% for the 3-position, with isolated yields of 70–80% after chromatographic purification. The absence of toxic solvents or high-pressure equipment enhances its industrial viability.

Optimization Strategies for Enhanced Efficiency

Subsequent studies have refined the Cu²⁺-ascorbic acid system to improve yield and scalability:

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates by stabilizing the Cu⁺ intermediate, though aqueous ethanol remains preferred for environmental sustainability.

Catalytic Additives

The addition of chelating agents (e.g., 1,10-phenanthroline) modulates Cu²⁺ reactivity, reducing side reactions such as over-oxidation or dimerization.

Scalability and Continuous Flow Adaptations

Pilot-scale trials demonstrate that continuous flow reactors enhance mass transfer of O₂, reducing reaction times to 2–3 hours while maintaining yields >75%.

Alternative Synthetic Pathways

While the Cu²⁺-mediated method dominates current synthesis, exploratory routes include:

Microbial Biotransformation

Aspergillus niger strains engineered to express fungal laccases have produced this compound in 50–60% yield, though metabolic bottlenecks limit throughput.

Photochemical Hydroxylation

UV irradiation of scopoletin in the presence of TiO₂ photocatalysts generates trace amounts of this compound (<10% yield), suggesting potential for further optimization.

Analytical Characterization and Quality Control

Critical analytical data for this compound verification:

Spectroscopic Profiles

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 3-Hydroxyisoscopoletin with high purity and yield?

- Methodological Answer : Synthesis protocols should be designed using validated organic chemistry techniques (e.g., reflux, column chromatography) and characterized via HPLC (>95% purity) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Reference existing protocols for coumarin derivatives, adjusting reaction time, temperature, and solvent systems (e.g., methanol/water ratios) to optimize yield . For novel synthetic routes, include detailed reaction mechanisms and byproduct analysis in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

- Methodological Answer : Use LC-MS/MS for quantification in biological samples (e.g., plasma, tissue homogenates) due to its sensitivity and specificity. Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (80–120%), and limit of detection (LOD < 1 ng/mL). For structural confirmation, pair with high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with reference standards .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct systematic meta-analyses of existing literature, focusing on variables such as assay type (e.g., in vitro vs. in vivo), cell line specificity, and compound purity. Use statistical tools (e.g., ANOVA, regression models) to identify confounding factors. Replicate key experiments under standardized conditions (e.g., ISO 17025 lab protocols) and publish negative results to reduce publication bias .

Advanced Research Questions

Q. What mechanistic studies are required to elucidate the dual pro-oxidant and antioxidant effects of this compound?

- Methodological Answer : Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify redox-sensitive pathways (e.g., Nrf2/ARE, NF-κB). Use knockout cell models (e.g., CRISPR-Cas9) to validate target genes. Pair with in silico molecular docking to predict interactions with enzymes like SOD or NADPH oxidase .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodological Answer : Use a tiered approach:

- Phase 1 : Determine bioavailability and half-life in rodent models via IV/PO administration, analyzing plasma concentrations using compartmental modeling.

- Phase 2 : Correlate plasma levels with biomarker endpoints (e.g., cytokine levels, oxidative stress markers) in disease models (e.g., sepsis, neurodegeneration).

- Phase 3 : Validate findings in human-relevant systems (e.g., 3D organoids, microphysiological systems) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Apply QSAR modeling with descriptors like logP, polar surface area, and H-bond donors/acceptors. Synthesize a focused library of derivatives with systematic substitutions (e.g., hydroxyl, methoxy groups) and test bioactivity in parallel assays. Use X-ray crystallography to confirm critical binding conformations .

Methodological Considerations

- Literature Review : Prioritize primary sources (e.g., ACS, RSC journals) over reviews. Use tools like SciFinder and Reaxys to trace synthetic pathways and bioactivity data .

- Data Validation : Cross-check spectral data (NMR, IR) with databases (e.g., PubChem, ChemSpider) and report deviations >5% .

- Ethical Reporting : Disclose conflicts of interest and adhere to COPE guidelines when publishing contradictory findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.